

# Physical and chemical properties of purified Citreoviridin.

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An In-depth Technical Guide to the Physical and Chemical Properties of Purified Citreoviridin

For: Researchers, scientists, and drug development professionals.

#### **Overview**

**Citreoviridin** is a mycotoxin produced by various fungal species, including those from the Penicillium and Aspergillus genera. Recognized as a potent neurotoxin, its primary mechanism of action involves the specific inhibition of mitochondrial F-type ATPase (also known as ATP synthase), a critical enzyme in cellular energy production. This technical guide provides a detailed summary of the physical and chemical properties of purified **citreoviridin**, comprehensive experimental protocols for its production and characterization, and a visual representation of its key biological interaction.

### **Physical and Chemical Properties**

The fundamental physical and chemical characteristics of **citreoviridin** are crucial for its accurate identification, handling, and use in experimental settings. The data below has been compiled from various scientific sources.



Property	Value
Appearance	Bright yellow to orange crystalline solid or powder.
Molecular Formula	C23H30O6
Molecular Weight	402.5 g/mol
Melting Point	107-111 °C
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), ethanol, methanol, and chloroform. It has limited solubility in water.
Stability	Citreoviridin is sensitive to light. It can undergo photo-isomerization to isocitreoviridin, a less active isomer, a process that can occur over long-term storage even under frozen conditions.
UV/Vis Absorption Maxima (in Methanol)	236 nm, 285 nm ( $\epsilon \approx$ 20,058), 294 nm ( $\epsilon \approx$ 21,959), 387 nm ( $\epsilon \approx$ 31,590), and 389 nm.
Fluorescence (in Ethanol)	Excitation maximum at approximately 380 nm with a broad emission maximum at 530 nm.

## **Experimental Protocols**

The following sections detail the accepted methodologies for the production, purification, and subsequent characterization of **citreoviridin**.

#### **Production and Extraction**

**Citreoviridin** is typically produced via fungal fermentation and extracted using organic solvents.

- Fungal Fermentation: Penicillium citreonigrum is cultured in 500 mL flasks containing Yeast Extract Sucrose (YES) liquid medium. The cultures are incubated at 25°C for 8 to 10 days in stationary conditions.
- Harvesting and Extraction:



- The culture is filtered through paper to separate the mycelium from the liquid medium.
- The liquid medium is subjected to liquid-liquid extraction twice using chloroform.
- The mycelium is fragmented, submerged in chloroform, and sonicated for approximately
   20 minutes to efficiently extract the intracellular toxin.
- Crude Extract Preparation: The chloroform extracts from both the medium and the mycelium
  are combined, filtered through anhydrous sodium sulfate to remove water, and evaporated to
  dryness using a rotary evaporator to yield a crude, yellow-orange residue.

#### **Purification by Semi-Preparative HPLC**

The crude extract is refined using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure **citreoviridin**.

- Sample Preparation: The dried crude extract is dissolved in the HPLC mobile phase (e.g., methanol:water, 65:35, with 1% acetic acid) to a concentration of about 50 mg/mL and filtered through a 0.45 μm filter.
- HPLC System and Conditions:
  - Column: A C18 semi-preparative column (e.g., Gemini 150 x 10 mm, 5 μm particle size) is typically used.
  - Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 65:35 v/v) with 1% acetic acid is effective.
  - Flow Rate: A flow rate of 5 mL/min is maintained.
  - Column Temperature: The column is maintained at 40°C.
  - Detection: The eluent is monitored at 385 nm, near one of the absorbance maxima of citreoviridin.
- Fraction Collection and Final Processing: The peak corresponding to citreoviridin is collected. The collected fraction is then concentrated by rotary evaporation and lyophilized to yield a purified, solid powder.



### **Structural and Purity Characterization**

The identity and purity of the final product are confirmed using a suite of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Instrumentation: Spectra are recorded on an NMR spectrometer operating at frequencies such as 300 MHz for <sup>1</sup>H and 75.46 MHz for <sup>13</sup>C.
  - Sample Preparation: The purified solid is dissolved in a deuterated solvent like chloroformd (CDCl₃).
  - Analysis: The chemical shifts and coupling constants in the <sup>1</sup>H and <sup>13</sup>C NMR spectra are compared against established literature values to confirm the molecular structure.
- Mass Spectrometry (MS):
  - Instrumentation: Analysis is performed using a Liquid Chromatography (LC) system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QTRAP) instrument, with an Electrospray Ionization (ESI) source.
  - Analysis: In positive ESI mode, the protonated molecule [M+H]<sup>+</sup> is observed, confirming the molecular weight. Tandem MS (MS/MS) can be used to obtain characteristic fragment ions (e.g., transitions m/z 403 → 139 and 403 → 297) for definitive identification.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
  - Sample Preparation: A potassium bromide (KBr) pellet is prepared using the dried, purified citreoviridin.
  - Analysis: The FT-IR spectrum is acquired to identify key functional groups present in the molecule, such as hydroxyls, carbonyls, and double bonds.
- Ultraviolet-Visible (UV/Vis) Spectroscopy:
  - Sample Preparation: A solution of the purified compound is prepared in methanol.

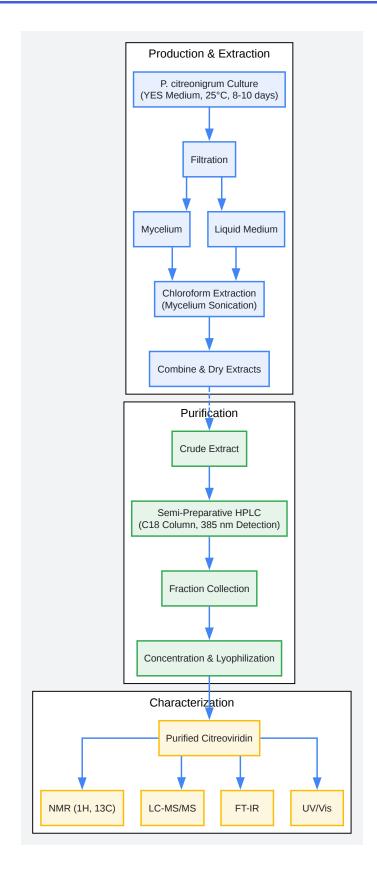


 Analysis: The absorbance spectrum is measured to verify the characteristic absorption maxima and can be used for quantification based on the Beer-Lambert law.

#### Visualizations: Workflow and Mechanism of Action

The following diagrams provide a visual summary of the experimental processes and the biological target of **citreoviridin**.

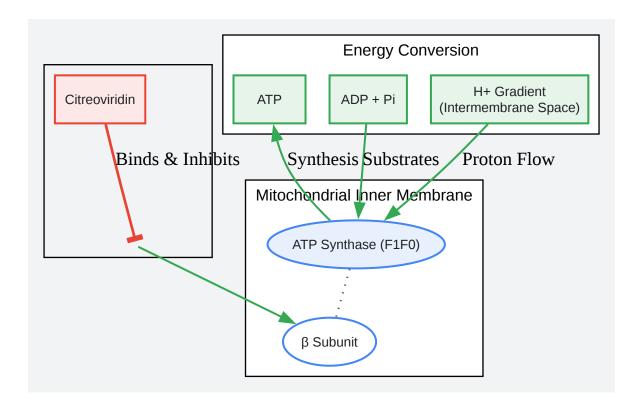




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Caption: Workflow for citreoviridin production, purification, and characterization.





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Caption: **Citreoviridin** inhibits the  $\beta$  subunit of the F1 moiety of ATP synthase.

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